1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Description
The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position. A piperidine-4-carboxamide group is appended via a pyrimidin-2-yl linkage, with an additional N-[1-(4-fluorophenyl)ethyl] substituent (Figure 1).
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O/c1-15-14-16(2)30(28-15)21-8-11-25-23(27-21)29-12-9-19(10-13-29)22(31)26-17(3)18-4-6-20(24)7-5-18/h4-8,11,14,17,19H,9-10,12-13H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZJDTTXFMPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the piperidine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing core structural features, focusing on substituent variations, molecular properties, and inferred pharmacological implications.
Structural Analogues with Pyrazolylpyrimidine Cores
Table 1: Pyrazolylpyrimidine Derivatives
| Compound Name/ID | Core Structure | Substituents/Modifications | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine + pyrazole | 4-Fluorophenyl-ethyl, piperidine carboxamide | Not reported | Fluorine substitution, ethyl linker | |
| N-4-(4-Chloro-3,5-dimethylpyrazolyl)phenylcarboxamide | Pyrazolo[3,4-b]pyridine + pyrazole | 4-Chloro-3,5-dimethylphenyl, ethyl group | Not reported | Chlorine substituent, pyridine core | |
| N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | Pyrimidine + imidazole | Imidazole, dimethylpyrazole ethyl | 394.5 | Heterocyclic diversity |
Key Observations :
Piperidine Carboxamide Derivatives
Table 2: Piperidine Carboxamide Analogs
Key Observations :
- Bioisosteric Replacements : The benzimidazole core in may mimic the piperidine carboxamide’s hydrogen-bonding profile, suggesting overlapping target affinities (e.g., kinases or proteases) .
- Functional Group Impact : The ester group in reduces metabolic stability compared to the carboxamide in the target compound, which is critical for oral bioavailability .
Computational Similarity and Bioactivity Correlation
Quantitative structure-activity relationship (QSAR) studies using Tanimoto and Dice similarity indices () reveal that the target compound shares >70% structural similarity with pyrazolylpyrimidine derivatives in Table 1. Hierarchical clustering () further supports that such analogs cluster into groups with correlated bioactivity profiles, particularly in kinase inhibition and apoptosis modulation .
Biological Activity
The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.51 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole substituent, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O |
| Molecular Weight | 404.51 g/mol |
| LogP | 2.9571 |
| Polar Surface Area | 59.211 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.
In one study, derivatives similar to this compound demonstrated IC50 values ranging from 5.16 μg/mL to 20.00 μg/mL , indicating potent activity against cancer cells while showing minimal toxicity towards normal human cells .
The primary mechanism attributed to the biological activity of this compound involves the inhibition of specific kinases involved in cancer progression. For instance, the compound is believed to selectively inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which plays a crucial role in tumor growth and survival .
Case Study 1: IGF-1R Inhibition
A pivotal study by Degorce et al. (2016) explored the development of pyrazole-based inhibitors targeting IGF-1R. The findings revealed that modifications to the pyrazole and pyrimidine moieties significantly enhanced the potency and selectivity of these inhibitors, suggesting that similar structural features in our compound could lead to effective therapeutic agents against cancers driven by IGF-1R signaling .
Case Study 2: Cytotoxicity Assessment
In another investigation assessing the cytotoxic effects of related compounds, several derivatives exhibited IC50 values under 10 μg/mL against HepG2 cells. The study concluded that structural variations in the pyrazole ring could lead to improved anticancer efficacy without compromising safety profiles .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and purification techniques. For example, cyclocondensation methods used for pyrazole-4-carboxylic acid derivatives (e.g., ethyl acetoacetate with DMF-DMA and phenylhydrazine) can be adapted, ensuring controlled stoichiometry and inert atmospheres . Post-synthesis purification via recrystallization or preparative HPLC (using protocols akin to those for fluorophenyl-piperidine analogs) enhances purity . Monitoring intermediates with LC-MS or H NMR ensures regioselectivity, particularly for the pyrazole-pyrimidine core .
Q. Which analytical techniques are most effective for confirming the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) refined using SHELXL is the gold standard for 3D structural confirmation . Complementary techniques include:
- High-resolution H/C NMR to verify substituent positions (e.g., distinguishing pyrazole C-3/C-5 methyl groups).
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- IR spectroscopy to confirm carboxamide and aromatic C-F bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of the pyrazole-pyrimidine core?
- Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing 4-fluorophenyl with other halophenyl groups or altering piperidine carboxamide substituents) and assess biological activity. For example:
- In vitro assays : Measure binding affinity (e.g., kinase inhibition via fluorescence polarization) and cytotoxicity (MTT assays).
- Comparative analysis : Benchmark against analogs like N,4-bis(2-fluorophenyl)piperazine derivatives to identify critical pharmacophores .
- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), prioritizing modifications that enhance binding energy .
Q. What strategies resolve contradictions between computational binding predictions and experimental IC values?
- Methodological Answer :
- Orthogonal validation : Combine surface plasmon resonance (SPR) for kinetic binding data with enzymatic assays (e.g., ADP-Glo™ kinase assays) to cross-validate IC .
- Purity verification : Use HPLC (>98% purity) to exclude impurities as confounding factors .
- Force field refinement : Adjust docking parameters (e.g., solvation models in GROMACS) to better reflect experimental conditions .
Q. How can in silico methods predict the binding mode of this compound with potential targets?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB entries for kinases). Prioritize poses with hydrogen bonds to the pyrimidine N-1 and carboxamide carbonyl .
- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) to assess conformational flexibility .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
Q. What experimental approaches characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Plasma stability : Incubate with human plasma (37°C, 1–6 hrs) and quantify intact compound via UPLC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) to identify trends .
- Crystallographic validation : If available, use target-ligand co-crystal structures to verify binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
